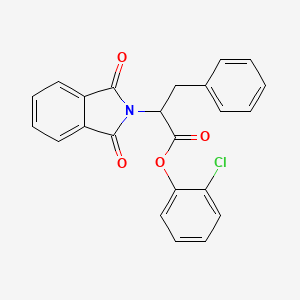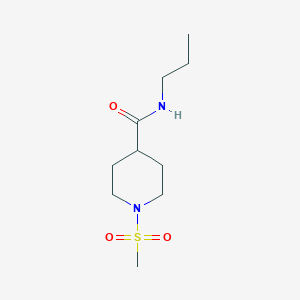![molecular formula C19H29NO4 B4065115 2-(2-sec-butylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B4065115.png)
2-(2-sec-butylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
Übersicht
Beschreibung
2-(2-sec-butylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H29NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.20965841 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Degradation
Phenolic compounds, including parabens and acetamides, show persistence in aquatic environments, highlighting the need for understanding their fate and behavior to mitigate environmental impacts. Parabens, for instance, are used as preservatives and can act as weak endocrine disruptors. Despite wastewater treatments, they remain detectable at low levels in effluents and surface waters. The presence of chlorinated by-products from reactions with free chlorine suggests a pathway for the formation of more stable and potentially toxic derivatives (Haman et al., 2015).
Biological Activities and Pharmacokinetics
Coumarins and their derivatives, structurally related to phenolic compounds, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects. The pharmacokinetic properties and therapeutic potential of these compounds are actively explored, with structural modifications enhancing their biological activities and reducing toxicity (Zhu & Jiang, 2018). Similarly, the metabolic pathways and toxicological profiles of acetamides are critical for understanding their effects on human health and the environment. These compounds are involved in various biological processes, and their metabolism can lead to the formation of toxic metabolites, necessitating a thorough evaluation of their safety and efficacy (Kennedy, 2001).
Environmental and Health Risks
The environmental occurrence, fate, and potential health risks of synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT) and its derivatives, have been extensively studied. These compounds are used to extend the shelf life of products but may pose risks due to their persistence and bioaccumulation potential. Research suggests that exposure to these compounds, even at low levels, could have adverse effects on human health, emphasizing the importance of monitoring and regulating their use (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[[4-(hydroxymethyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-3-15(2)16-6-4-5-7-17(16)24-12-18(22)20-13-19(14-21)8-10-23-11-9-19/h4-7,15,21H,3,8-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMJNFJNCLDHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NCC2(CCOCC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4065034.png)
![benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065048.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4065058.png)
![3-[2-Oxo-2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one](/img/structure/B4065060.png)
![(3-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4065063.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4065067.png)
![2-[1-(2-morpholinylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole dihydrochloride](/img/structure/B4065072.png)
![3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4065079.png)
![1-(3-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B4065086.png)

![N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B4065093.png)

![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065111.png)
